

# An In-depth Technical Guide to the Chemical and Physical Properties of Lasofoxifene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in the prevention and treatment of osteoporosis and has been investigated for its role in breast cancer therapy.[1][2][3] Its mechanism of action is characterized by tissue-specific agonist and antagonist effects on estrogen receptors (ER $\alpha$  and ER $\beta$ ), leading to a desirable clinical profile.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of Lasofoxifene, its signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound.

## **Chemical and Physical Properties**

While Lasofoxifene has been studied in various salt forms, the most commonly cited in literature is the tartrate salt. Data for the hydrochloride (HCI) salt is limited; therefore, this section primarily details the properties of the Lasofoxifene free base and its tartrate salt.

#### **Identifiers and Nomenclature**



| Property                                    | Value                                                                                                                                                                                                              | Reference                   |  |
|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|--|
| IUPAC Name                                  | (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol                                                                                                                           | in-1-<br>y)phenyl]-5,6,7,8- |  |
| CAS Number                                  | 180916-16-9 (Lasofoxifene)                                                                                                                                                                                         | [4][5][6]                   |  |
| 190791-29-8 (Lasofoxifene<br>Tartrate)      | [1][7]                                                                                                                                                                                                             |                             |  |
| 180915-85-9 (Lasofoxifene<br>Hydrochloride) | [2]                                                                                                                                                                                                                | _                           |  |
| Synonyms                                    | CP-336,156                                                                                                                                                                                                         | [1]                         |  |
| SMILES                                      | C1CCN(C1)CCOC2=CC=C(C<br>=C2)[C@H]3INVALID-LINK<br>C5=CC=CC=C5                                                                                                                                                     | [1]                         |  |
| InChI                                       | InChI=1S/C28H31NO2/c30-<br>24-11-15-27-23(20-24)10-14-<br>26(21-6-2-1-3-7-21)28(27)22-<br>8-12-25(13-9-22)31-19-18-29-<br>16-4-5-17-29/h1-3,6-9,11-<br>13,15,20,26,28,30H,4-<br>5,10,14,16-<br>19H2/t26-,28+/m1/s1 | [4][5]                      |  |

## **Physicochemical Properties**



| Property          | Value<br>(Lasofoxifene)                                                            | Value<br>(Lasofoxifene<br>Tartrate) | Reference |
|-------------------|------------------------------------------------------------------------------------|-------------------------------------|-----------|
| Molecular Formula | C28H31NO2                                                                          | C32H37NO8                           | [4][5][6] |
| Molecular Weight  | 413.55 g/mol                                                                       | 563.64 g/mol                        | [4][6][7] |
| Melting Point     | 110-113°C                                                                          | Not available                       | [6]       |
| Appearance        | Off-white solid                                                                    | Not available                       | [6]       |
| Solubility        | Soluble in Chloroform. In DMSO: 20 mg/mL. In Ethanol: 1.5 mg/mL. In DMF: 20 mg/mL. | Not available                       | [5][6]    |
| рКа               | 9.27 (predicted)                                                                   | Not available                       | [3]       |

## **Signaling Pathways**

Lasofoxifene's pharmacological effects are primarily mediated through its interaction with estrogen receptors alpha (ER $\alpha$ ) and beta (ER $\beta$ ). As a SERM, it exhibits tissue-dependent agonism and antagonism.

In bone tissue, Lasofoxifene acts as an ER agonist. This agonistic activity mimics the effects of estrogen, leading to the maintenance of bone mineral density. The proposed mechanism involves the recruitment of co-activators to the ER, which in turn modulates the expression of genes involved in bone metabolism. Specifically, it is thought to alter the RANKL/RANK/osteoprotegerin system, reducing the formation and activity of osteoclasts.[1]

Conversely, in breast and uterine tissues, Lasofoxifene functions as an ER antagonist.[1][2] This antagonistic action is crucial for its potential application in breast cancer therapy. By binding to ER $\alpha$  in breast cancer cells, Lasofoxifene induces a conformational change in the receptor that promotes the recruitment of co-repressors. This complex then inhibits the transcription of estrogen-responsive genes that are critical for tumor growth and proliferation.[3]



Furthermore, some studies suggest that Lasofoxifene may also act as an inverse agonist at the CB2 cannabinoid receptor, which is expressed in bone. This interaction could contribute to its anti-osteoporotic effects by inhibiting osteoclast formation.[5]



Click to download full resolution via product page

Figure 1: Agonist Signaling Pathway of Lasofoxifene in Bone Tissue.





Click to download full resolution via product page

Figure 2: Antagonist Signaling Pathway of Lasofoxifene in Breast Tissue.

## **Experimental Protocols**

This section outlines key experimental methodologies for the characterization of **Lasofoxifene HCI**.

## **Estrogen Receptor Competitive Binding Assay**

This assay determines the relative binding affinity of **Lasofoxifene HCI** for ER $\alpha$  and ER $\beta$ .

Materials:



- Human recombinant ERα and ERβ
- [3H]-Estradiol (radioligand)
- Lasofoxifene HCI
- Assay buffer (e.g., Tris-HCl with DTT)
- Scintillation cocktail and counter

#### Procedure:

- Prepare a series of dilutions of Lasofoxifene HCI.
- In a multi-well plate, incubate a fixed concentration of ERα or ERβ with a fixed concentration of [³H]-Estradiol and varying concentrations of Lasofoxifene HCl.
- Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
- Incubate the plate to allow the binding to reach equilibrium.
- Separate the bound from unbound radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
- Quantify the amount of bound [3H]-Estradiol in each well using a scintillation counter.
- Calculate the concentration of **Lasofoxifene HCI** that inhibits 50% of the specific binding of [3H]-Estradiol (IC<sub>50</sub>).
- The relative binding affinity (RBA) can be calculated as: (IC₅₀ of Estradiol / IC₅₀ of Lasofoxifene HCl) x 100%.[5]





Click to download full resolution via product page

Figure 3: Estrogen Receptor Competitive Binding Assay Workflow.

## **MCF-7 Cell Proliferation Assay**

This assay assesses the effect of **Lasofoxifene HCI** on the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).

#### Materials:

- MCF-7 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
- Charcoal-stripped FBS (to remove endogenous steroids)
- Lasofoxifene HCI



- Estradiol (positive control)
- Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT)

#### Procedure:

- Culture MCF-7 cells in regular growth medium.
- For the experiment, switch the cells to a medium containing charcoal-stripped FBS for 24-48 hours to induce estrogen deprivation.
- Seed the cells in a 96-well plate.
- Treat the cells with varying concentrations of Lasofoxifene HCI, with or without a fixed concentration of estradiol, to assess both agonist and antagonist effects.
- Include appropriate controls: vehicle, estradiol alone, and Lasofoxifene HCl alone.
- Incubate the cells for a period of 4-6 days.
- At the end of the incubation period, add the cell proliferation detection reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance or fluorescence).
- Plot the cell proliferation against the concentration of Lasofoxifene HCI to determine its effect.[8][9]

### Reporter Gene Assay for ER Activity

This assay quantifies the ability of **Lasofoxifene HCI** to activate or inhibit ER-mediated gene transcription.

#### Materials:

- A suitable host cell line (e.g., HEK293, HeLa)
- Expression vectors for ERα or ERβ
- A reporter vector containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase, β-galactosidase)



- A control vector for normalization (e.g., Renilla luciferase)
- Transfection reagent
- Lasofoxifene HCI
- Estradiol
- Lysis buffer and reporter gene assay reagents

#### Procedure:

- Co-transfect the host cells with the ER expression vector, the ERE-reporter vector, and the control vector.
- After transfection, treat the cells with varying concentrations of Lasofoxifene HCI, with or without estradiol.
- Incubate the cells for 24-48 hours.
- Lyse the cells and measure the activity of both the experimental and control reporter genes.
- Normalize the experimental reporter gene activity to the control reporter gene activity.
- Plot the normalized reporter activity against the concentration of Lasofoxifene HCI to determine its agonistic or antagonistic effects on ER-mediated transcription.

## **Pharmacokinetics and Metabolism**

Lasofoxifene exhibits high oral bioavailability compared to other SERMs.[1] It is primarily metabolized in the liver through Phase I oxidation by CYP3A4/3A5 and CYP2D6, and Phase II conjugation reactions including glucuronidation and sulfation.[1] Lasofoxifene is highly bound to plasma proteins (>99%).[1] The elimination half-life is approximately 6 days.[1]

## Conclusion

Lasofoxifene is a potent, third-generation SERM with a well-defined mechanism of action that confers tissue-specific estrogenic and anti-estrogenic effects. Its chemical and physical



properties, combined with its favorable pharmacokinetic profile, make it a compound of significant interest for the treatment of postmenopausal osteoporosis and potentially for breast cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of **Lasofoxifene HCI** and related compounds. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other estrogen-related pathologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.washington.edu [courses.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Lasofoxifene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15151347#chemical-and-physical-properties-of-lasofoxifene-hcl]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com